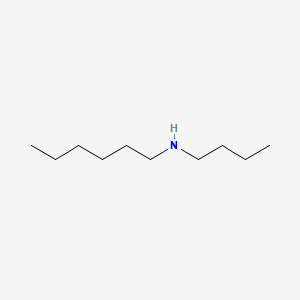
N-butylhexan-1-amine
説明
N-butylhexan-1-amine is an organic compound belonging to the class of amines. It is a colorless liquid with a characteristic fishy odor, typical of amines. The compound is structurally characterized by a hexyl group (six carbon atoms) and a butyl group (four carbon atoms) attached to a nitrogen atom. This compound is used in various industrial applications, including the production of surfactants, pesticides, corrosion inhibitors, dyes, rubber, emulsifiers, and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: N-butylhexan-1-amine can be synthesized through several methods:
Reductive Amination: This method involves the reaction of hexanal with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine.
Alkylation of Amines: Another method involves the alkylation of butylamine with hexyl chloride in the presence of a base such as sodium hydroxide. This reaction proceeds under reflux conditions and produces this compound along with sodium chloride as a byproduct.
Industrial Production Methods:
化学反応の分析
N-butylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Acylation: The compound can react with acyl chlorides to form amides under mild conditions.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and acyl chlorides. The major products formed from these reactions are nitro compounds, nitriles, primary amines, secondary amines, tertiary amines, and amides .
科学的研究の応用
N-butylhexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: this compound is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of surfactants, corrosion inhibitors, and rubber chemicals
作用機序
The mechanism of action of N-butylhexan-1-amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to changes in their activity and function .
類似化合物との比較
N-butylhexan-1-amine can be compared with other similar compounds such as:
Butylamine: A primary amine with a butyl group attached to the nitrogen atom. It has similar chemical properties but differs in its molecular structure and applications.
Hexylamine: A primary amine with a hexyl group attached to the nitrogen atom. It shares some chemical properties with this compound but has different industrial applications.
Dihexylamine: A secondary amine with two hexyl groups attached to the nitrogen atom. It has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific combination of hexyl and butyl groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
特性
IUPAC Name |
N-butylhexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-3-5-7-8-10-11-9-6-4-2/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZWCDKHEOBGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952640 | |
| Record name | N-Butylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38202-69-6, 30278-08-1 | |
| Record name | N-n-Butyl-n-hexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038202696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















